![molecular formula C9H9NO2 B577826 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde CAS No. 1222533-91-6](/img/structure/B577826.png)

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

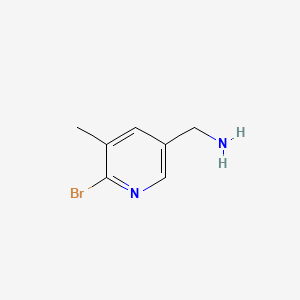

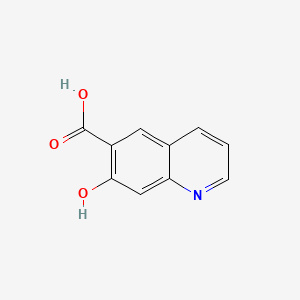

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the molecular formula C9H9NO2 . It is used in early discovery research and is part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 163.17 .Physical And Chemical Properties Analysis

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde is a solid compound . Its SMILES string is O=Cc1cnc2OCCCc2c1 . The InChI key is ZDVRMVOZAHNHOK-UHFFFAOYSA-N .Applications De Recherche Scientifique

Drug Delivery and Brain Barrier Penetration

One study discusses the use of a dihydropyridine derivative, specifically a quaternary pyridinium salt, as a prodrug form to efficiently deliver compounds through the blood-brain barrier. This research highlights the potential of dihydropyridine and its derivatives in enhancing drug delivery to the brain, supporting the hypothesis of an active transport mechanism for eliminating organic ions from the brain. The study opens avenues for using such redox systems in targeted drug delivery to the brain, which could be relevant for the development of treatments for neurological disorders (Bodor, Roller, & Selk, 1978).

Cardiovascular and Vasodilatory Effects

Several studies have explored the cardiovascular and vasodilatory effects of dihydropyridine derivatives. For instance, research into 4,7-dihydrothieno[2,3-b]pyridine derivatives has revealed potent coronary vasodilator and antihypertensive activities. These findings suggest that such compounds could be promising agents for cardiovascular diseases, indicating the importance of structural modifications in enhancing pharmacological potencies (Adachi et al., 1988).

Metabolic Pathways and Anticancer Activity

The metabolic pathways and potential anticancer activities of dihydropyridine derivatives have also been investigated. For example, a study identified a novel glucosylsulfate conjugate as a metabolite of ARQ 501, a synthetic version of the natural product β-lapachone, which has shown anticancer activity. This discovery of a novel metabolic pathway in mammals highlights the complex interactions and potential therapeutic applications of dihydropyridine derivatives in cancer treatment (Savage, Tyler, Miao, & Chan, 2008).

Potassium Channel Openers and Vasodilators

Research into potassium channel openers has identified novel dihydropyridine derivatives with selective coronary vasodilatory activity without significant hypotensive or tachycardiac effects. These findings suggest potential applications in treating conditions requiring selective vasodilation, such as certain types of angina or heart failure (Cho et al., 1996).

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-7-4-8-2-1-3-12-9(8)10-5-7/h4-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVRMVOZAHNHOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=CC(=C2)C=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678377 |

Source

|

| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |

CAS RN |

1222533-91-6 |

Source

|

| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)

![Carbonic acid, 4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl est](/img/no-structure.png)

![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)

![(2,3,4,5,6-pentachlorophenyl) (2R)-3-[[(2R)-3-oxo-3-(2,3,4,5,6-pentachlorophenoxy)-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B577763.png)